O,S,S-Trimethyl phosphorodithioate

Description

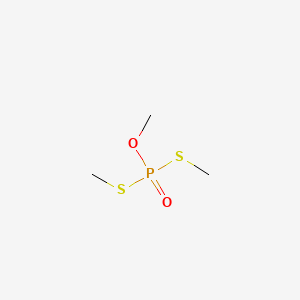

Structure

3D Structure

Properties

IUPAC Name |

bis(methylsulfanyl)phosphoryloxymethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O2PS2/c1-5-6(4,7-2)8-3/h1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJIQSOYZWDHAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(SC)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40177129 | |

| Record name | O,S,S-Trimethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22608-53-3 | |

| Record name | Phosphorodithioic acid, O,S,S-trimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22608-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O,S,S-Trimethyl phosphorodithioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022608533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O,S,S-Trimethyl phosphorodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40177129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O,S,S-TRIMETHYL PHOSPHORODITHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8XMP02C4G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Reactivity

Chemical Synthesis Approaches for O,S,S-Trimethyl Phosphorodithioate (B1214789)

The synthesis of O,S,S-trimethyl phosphorodithioate is primarily achieved through a characteristic isomerization reaction of its thiono-isomer. This transformation is central to obtaining the desired thiolate structure.

The principal pathway to this compound is through the thiono-thiolo rearrangement of its isomer, O,O,S-trimethyl phosphorodithioate. This rearrangement involves the migration of an alkyl group from an oxygen atom to the sulfur atom, converting a thionophosphate (containing a P=S bond) into a thiophosphate (containing a P=O bond).

The synthesis sequence typically begins with the preparation of the O,O,S-trimethyl phosphorodithioate precursor. This precursor can be synthesized from O,O-dimethyl dithiophosphoric acid, which is then alkylated. The subsequent isomerization to the O,S,S-thiolate form is often induced thermally or catalytically. The mechanism of this rearrangement can be intramolecular, and studies on analogous organothiophosphates have shown it to be a first-order reaction. tandfonline.com The general transformation is illustrated below:

Precursor Synthesis:

(CH₃O)₂P(S)SH + Base → (CH₃O)₂P(S)S⁻

(CH₃O)₂P(S)S⁻ + CH₃X → (CH₃O)₂P(S)SCH₃ (O,O,S-trimethyl phosphorodithioate) + X⁻

Thiono-Thiolo Rearrangement:

(CH₃O)₂P(S)SCH₃ → CH₃O(CH₃S)P(O)SCH₃ (this compound)

This rearrangement is a known phenomenon in organophosphorus chemistry and is crucial for synthesizing specific isomers that may not be accessible through direct synthesis. jlu.edu.cnannualreviews.org The reaction can be influenced by several factors, including the solvent and temperature. tandfonline.com

Optimizing the synthesis of this compound centers on controlling the conditions of the thiono-thiolo rearrangement to maximize yield and purity. While specific optimization studies for this exact compound are not extensively detailed in the literature, general principles for this class of reaction apply. Key parameters for optimization include temperature, choice of solvent, and the potential use of catalysts.

Studies on similar organothiophosphate isomerizations have shown that the reaction is often performed by heating the O,O,S-isomer in various solvents like methanol (B129727) or acetonitrile (B52724). tandfonline.com The selection of these parameters is critical as side reactions, such as decomposition and disproportionation, can occur simultaneously. jlu.edu.cn

Table 1: General Parameters for Optimization of Thiono-Thiolo Rearrangement

| Parameter | Effect on Reaction | Considerations for Optimization |

| Temperature | Higher temperatures generally increase the rate of rearrangement. | Must be controlled to prevent thermal decomposition of the reactant and product. |

| Solvent | The polarity of the solvent can influence the reaction rate and pathway. annualreviews.org | Solvents like acetonitrile or methanol have been used for similar rearrangements. tandfonline.com The choice depends on reactant solubility and inertness under reaction conditions. |

| Catalyst | Alkyl halides or other agents can sometimes catalyze the rearrangement. | While often thermally induced, catalysts can lower the required temperature and reaction time, but may also introduce side products. |

| Reaction Time | Sufficient time is needed for complete conversion. | Monitoring the reaction progress using techniques like HPLC or NMR is crucial to determine the optimal time and avoid degradation. tandfonline.com |

Fundamental Reaction Mechanisms and Pathways

The chemical reactivity of this compound is dominated by the phosphorus center's susceptibility to nucleophilic attack. Hydrolysis is a key reaction pathway that determines its environmental persistence and metabolic fate.

Hydrolysis of this compound can theoretically proceed through the cleavage of its P-O-C, P-S-C, or S-C bonds. The specific bond cleaved is highly dependent on the reaction conditions, particularly the pH. While specific kinetic studies on this compound are limited, the mechanisms can be inferred from extensive research on analogous phosphate (B84403) and thiophosphate esters. viu.canih.gov It is generally observed that base-catalyzed hydrolysis tends to favor cleavage at the phosphorus center (P-S bond), whereas acid-catalyzed conditions can promote cleavage at the alkyl carbon (S-C bond). viu.ca

The rate and mechanism of hydrolysis for organophosphorus esters are strongly dependent on pH.

Acidic Conditions (pH < 7): In acidic solutions, the phosphoryl oxygen can be protonated, which enhances the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by water. However, for thiolate esters, acid-catalyzed hydrolysis can also favor S-C bond cleavage. viu.cachemistrysteps.com

Neutral Conditions (pH ≈ 7): At neutral pH, hydrolysis is typically slower than under acidic or basic conditions. The reaction proceeds via uncatalyzed attack of water on the phosphorus center.

Alkaline Conditions (pH > 7): In basic media, hydrolysis is often accelerated. The reaction typically proceeds via a base-catalyzed mechanism (BAC2), involving the direct nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom. chemistrysteps.com This is often the dominant pathway for thiolate esters, leading to P-S bond cleavage. viu.ca Unlike some phosphate esters that show decreased hydrolysis rates at very high pH due to electrostatic repulsion, thioesters are generally susceptible to base-catalyzed hydrolysis. nih.gov

Table 2: Expected pH-Dependence of this compound Hydrolysis

| pH Range | Primary Mechanism | Expected Relative Rate | Notes |

| Acidic | Acid-catalyzed hydrolysis (AAC2) or S-C cleavage | Moderate to Fast | Protonation of the P=O group activates the phosphorus atom. |

| Neutral | Uncatalyzed hydrolysis by water | Slow | Represents the baseline hydrolytic stability. |

| Alkaline | Base-catalyzed hydrolysis (BAC2) | Fast | Nucleophilic attack of OH⁻ on the phosphorus atom is the dominant pathway. viu.cachemistrysteps.com |

Beyond pH effects, hydrolysis of this compound can be accelerated by various catalysts.

General Base Catalysis: A general base (B:) can deprotonate a water molecule, increasing its nucleophilicity and thereby accelerating its attack on the phosphorus center. This mechanism is common in buffered solutions. viu.ca

General Acid Catalysis: A general acid (HA) can protonate the phosphoryl oxygen, making the phosphorus atom a better electrophile for attack by a water molecule. chemistrysteps.com

Enzyme Catalysis: Biological systems utilize enzymes to catalyze the hydrolysis of organophosphorus compounds. For instance, acid phosphatases have been shown to catalyze the hydrolysis of thiophosphates, influencing both P-S bond cleavage and oxygen exchange at the phosphorus center. nih.gov This enzymatic action is a critical component in the metabolism of such compounds.

Oxidative Transformations

The gas-phase reaction of this compound with hydroxyl (OH) radicals is a significant atmospheric degradation pathway. Studies have been conducted to identify the products of this reaction, providing insight into its environmental fate.

In the reaction of this compound with OH radicals in the gas phase, the primary products identified are O,O,S-trimethyl phosphorothioate (B77711) and sulfur dioxide (SO₂). The formation of these products suggests that the reaction proceeds via two main pathways: H-atom abstraction from the P-S-CH₃ or O-CH₃ moieties, and OH radical addition to the P=S bond.

A study on the gas-phase reactions of similar organophosphorus compounds, such as O,O-diethyl methylphosphonothioate (DEMPT) and O,O,O-triethyl phosphorothioate (TEPT), with OH radicals has shown the formation of their respective oxon analogues (P=O compounds) with significant yields. nih.gov For instance, the reaction of OH radicals with TEPT yielded triethyl phosphate (the P=O analogue) with a formation yield of 56 ± 9%. nih.gov This supports the likelihood of O,O,S-trimethyl phosphorothioate (the P=O analogue of this compound) being a major product.

The following table summarizes the observed products from the gas-phase reaction of a similar organophosphorus compound, O,O,O-triethyl phosphorothioate (TEPT), with OH radicals, which provides a basis for understanding the expected products from this compound.

Table 1: Products from the Gas-Phase Reaction of TEPT with OH Radicals

| Product | Formation Yield (%) |

|---|---|

| Triethyl phosphate | 56 ± 9 |

| Sulfur dioxide | Not quantified in this study, but expected |

| Formaldehyde | <5 |

| Carbon monoxide | 3 ± 1 |

| Carbon dioxide | <7 |

The conversion of the thiono (P=S) group to the oxon (P=O) group is a critical transformation for phosphorodithioates. In the gas phase, this oxidation is primarily initiated by hydroxyl radicals. The mechanism is believed to involve the addition of the OH radical to the sulfur atom of the P=S bond.

This addition forms a transient, energy-rich adduct. This intermediate can then undergo rearrangement and subsequent elimination of a sulfur-containing radical (e.g., HS• or SO), ultimately leading to the formation of the more thermodynamically stable P=O bond.

While the precise mechanism for this compound is not detailed in the provided search results, the study of analogous compounds like O,O,O-triethyl phosphorothioate (TEPT) suggests that the OH radical addition to the P=S bond is a key step. acs.org The subsequent steps likely involve the formation of a sulfur-containing radical and the corresponding oxon product.

The photosolvolysis of this compound has been investigated, and the results provide evidence for a dissociative mechanism, specifically a unimolecular nucleophilic substitution at the phosphorus center, designated as Sₙ1(P). rsc.org

Irradiation of this compound in an alcohol solvent (ROH) primarily yields the corresponding O,O,S-trimethyl phosphorothioate, where one of the thiomethyl groups is replaced by an alkoxy group from the solvent. rsc.org The reaction is characterized by a low capture ratio when competitive photosolvolysis is performed with different alcohols, which is a hallmark of a dissociative pathway involving a highly reactive intermediate. rsc.org This suggests the formation of a metaphosphorothioate intermediate or a radical-ion pair that rapidly reacts with the solvent. rsc.org

Under photolytic conditions in non-polar, aprotic solvents such as tetrahydrofuran (B95107) and dichloromethane (B109758), the photoreaction of this compound proceeds through a different pathway, leading to the formation of free-radical products. rsc.org This suggests that the nature of the solvent plays a crucial role in directing the reaction mechanism.

The formation of free-radical products is proposed to occur via an "intimate radical-ion pair" formed upon photoexcitation. rsc.org In the absence of a nucleophilic solvent to trap the ionic intermediate of the Sₙ1(P) pathway, the radical pair can dissociate to form free radicals, which then undergo subsequent reactions. While the specific free-radical products are not explicitly detailed in the provided results, the fragmentation patterns observed in mass spectrometry of this compound can offer insights into the potential radical species that might be formed. nist.gov These could include radicals such as •SCH₃ and (CH₃O)₂P(S)•.

The identification of intermediates in the photodegradation of this compound is crucial for understanding the complete reaction pathway. While a comprehensive list of all intermediates is not available, mass spectrometric data provides valuable clues about the fragmentation of the parent molecule, which can be analogous to photodegradation pathways. nist.gov

Electron ionization mass spectrometry of this compound reveals several fragment ions that could correspond to potential photodegradation intermediates. nist.gov These fragments suggest cleavage of the P-S and S-C bonds as primary degradation steps.

Table 2: Potential Photodegradation Intermediates of this compound Based on Mass Spectrometric Fragmentation

| Ion/Intermediate | Formula |

|---|---|

| [C₂H₆O₂PS₂]⁺ | (CH₃O)₂P(S)S⁺ |

| [C₂H₆O₂PS]⁺ | (CH₃O)₂P(S)⁺ |

| [CH₃S]⁺ | Methylthio cation |

| [CH₃O]₂P⁺ | Dimethoxyphosphinyl cation |

Photochemical Reactions (Photosolvolysis and Photolysis)

Influence of Environmental Factors on Photolysis Kinetics

The photolytic degradation of this compound is significantly influenced by various environmental factors, including the type of solvent, pH, and the presence of sensitizers. The solvent medium plays a crucial role in determining the reaction pathway.

Irradiation of this compound at 254 nm in alcoholic solvents (ROH) primarily leads to ionic photosolvolysis products. jlu.edu.cn For instance, in isopropanol, the major product is O,O,S-trimethyl phosphorothioate. jlu.edu.cn In contrast, irradiation in less polar solvents like tetrahydrofuran and dichloromethane results in the formation of free-radical products, suggesting the involvement of an "intimate radical-ion pair" in the photoreaction process. jlu.edu.cn

While specific quantum yields and comprehensive kinetic data for the photolysis of this compound under varying pH and sensitizer (B1316253) conditions are not extensively documented in publicly available literature, general principles from the study of other organophosphorus pesticides can be applied. The photodegradation of organophosphorus compounds often follows first-order kinetics. acs.orgshd-pub.org.rs The rate of photolysis can be significantly affected by pH, as the protonation state of the molecule can influence its light absorption and reactivity. nih.gov The presence of photosensitizers, such as titanium dioxide (TiO2), is known to accelerate the degradation of organophosphorus pesticides by generating highly reactive hydroxyl radicals under UV irradiation. acs.orgshd-pub.org.rs

Table 1: Influence of Solvent on the Photolysis Products of this compound

| Solvent | Predominant Reaction Type | Major Products |

| Alcohols (e.g., isopropanol) | Ionic Photosolvolysis | O,O,S-Trimethyl phosphorothioate |

| Tetrahydrofuran | Free Radical | Free-radical derived products |

| Dichloromethane | Free Radical | Free-radical derived products |

Isomerization Pathways

A key isomerization pathway for phosphorodithioate esters like this compound is the thiono-thiolo rearrangement. This rearrangement involves the migration of an alkyl group from an oxygen atom to a sulfur atom, converting a thiono (P=S) moiety to a thiolo (P-S) moiety. While specific studies detailing the isomerization of this compound are limited, the general mechanism is well-established for related organophosphorus compounds. jlu.edu.cn This process can be influenced by thermal conditions and the presence of catalysts.

In a related context, the isomerization of the non-toxic O,O,O-trimethyl phosphorothioate to the toxic O,O,S-trimethyl phosphorothioate has been noted to be a critical metabolic activation step in biological systems, highlighting the potential for in vivo isomerization. nih.gov This suggests that similar isomerizations could be relevant for this compound, potentially leading to the formation of its more stable O,O,S-isomer. The thiono-thiolo rearrangement is understood to proceed through a combination of rearrangement, decomposition, and disproportionation reactions. jlu.edu.cn

Nucleophilic and Electrophilic Attack Mechanisms

Nucleophilic Attack:

The phosphorus atom in this compound is electrophilic and thus susceptible to attack by nucleophiles. Nucleophilic substitution at the phosphorus center is a common reaction for organophosphorus compounds. sapub.org The reaction can proceed through either a concerted (S_N_2-type) mechanism or a stepwise mechanism involving a pentacoordinate intermediate. sapub.org The nature of the nucleophile, the leaving group, and the solvent all influence the preferred pathway.

A notable example of nucleophilic attack is the interaction of this compound with DNA. Studies have shown that this compound can act as an alkylating agent, transferring a methyl group to the DNA molecule. nih.gov This interaction leads to the unwinding of supercoiled DNA, indicating a chemical reaction with the nucleophilic sites on the DNA bases. nih.gov The sulfur atoms in the molecule, being more nucleophilic than oxygen, can also be sites of reaction. libretexts.org Thiolate anions, which are analogous to the sulfur moieties in this compound, are known to be excellent nucleophiles in S_N_2 reactions. libretexts.org

Electrophilic Attack:

The sulfur atoms in this compound, particularly the thiono sulfur (P=S), possess nucleophilic character and are susceptible to attack by electrophiles. While specific studies on electrophilic attack on this compound are not abundant, the principles of electrophilic reactions with sulfur-containing organophosphorus compounds provide insight.

For instance, the reaction of phosphorothioates with electrophilic reagents can lead to the formation of new bonds at the sulfur atom. In a related reaction, S-hydrogen phosphorothioates have been shown to react with electrophilic trifluoromethylation reagents to form S-trifluoromethyl derivatives. acs.org This indicates the potential for the sulfur atoms in this compound to react with various electrophiles. Electrophilic addition reactions typically involve the breaking of a π bond and the formation of two new σ bonds. wikipedia.org In the case of this compound, an electrophile could potentially add across the P=S double bond.

Environmental Transformation and Degradation Pathways

Abiotic Degradation Processes in Environmental Matrices

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For O,S,S-trimethyl phosphorodithioate (B1214789), these processes are primarily driven by reactions with water (hydrolysis), light (photolysis), and atmospheric oxidants.

This attack leads to the cleavage of one of the phosphorus-sulfur (P-S) or phosphorus-oxygen (P-O) bonds. Given the structure of O,S,S-trimethyl phosphorodithioate, hydrolysis is expected to yield products such as O,S-dimethyl phosphorodithioate and methanol (B129727), or S,S-dimethyl phosphorodithioate and methanol, depending on which ester linkage is cleaved. The relative lability of the P-S-CH₃ and P-O-CH₃ bonds will dictate the primary hydrolysis products.

Table 1: Potential Hydrolytic Degradation Products of this compound

| Reactant | Potential Primary Products | Potential Secondary Products |

| This compound | O,S-Dimethyl phosphorodithioate | Phosphoric acid |

| S,S-Dimethyl phosphorodithioate | ||

| Methanol |

Note: This table is based on general principles of organophosphate hydrolysis and inferred pathways in the absence of specific experimental data for this compound.

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly in the ultraviolet (UV) spectrum. Studies have shown that this compound can undergo photolysis.

Irradiation of this compound at 254 nm in alcoholic solvents (photosolvolysis) primarily results in the formation of ionic products. For example, in isopropanol, the major product is O,O-diisopropyl-S-methyl phosphorodithioate, which suggests a nucleophilic substitution at the phosphorus center. However, when irradiated in less polar solvents like tetrahydrofuran (B95107) or chloroform, the reaction proceeds via a free-radical mechanism, indicating the formation of an 'intimate radical-ion pair'. rsc.org

Table 2: Reported Photolytic Reaction Products of this compound

| Irradiation Conditions | Solvent | Major Product(s) | Proposed Mechanism |

| 254 nm | Alcohols (e.g., isopropanol) | O,O-Dialkyl-S-methyl phosphorodithioates | Ionic (SN1(P)-like) |

| 254 nm | Tetrahydrofuran, Chloroform | Free-radical products | Radical-ion pair |

Source: Adapted from research on the photosolvolysis of O,O,S-trimethyl phosphorodithioate. rsc.org

Oxidative degradation, particularly by hydroxyl radicals (•OH), is a key transformation pathway for many organic compounds in both the atmosphere and in sunlit surface waters. The reaction of this compound with hydroxyl radicals in the gas phase has been studied to understand its atmospheric fate.

The primary reaction mechanism involves the abstraction of a hydrogen atom from one of the methyl groups or the addition of the hydroxyl radical to the sulfur atoms. Product formation studies from the gas-phase reaction of •OH with this compound have identified several degradation products, indicating complex reaction pathways. These products can result from the initial attack at different sites on the molecule followed by subsequent reactions.

While specific product yields can vary with reaction conditions, the study of gas-phase reactions with •OH provides insight into the potential atmospheric transformation of this compound.

Biotic Degradation Pathways

Biotic degradation involves the breakdown of chemical substances by living organisms, primarily microorganisms such as bacteria and fungi. This is a critical process for the removal of many organic pollutants from soil and water environments.

While specific studies on the microbial degradation of this compound are limited, the general mechanisms for the breakdown of organophosphorus pesticides by microorganisms are well-documented. Microbes have evolved diverse metabolic pathways to utilize these compounds as sources of carbon, phosphorus, or energy.

Common microbial transformation mechanisms for organophosphorus compounds include:

Hydrolysis: Microorganisms produce enzymes, such as phosphotriesterases, that can catalyze the hydrolysis of the ester bonds in phosphorodithioates. This is often the initial and most critical step in the detoxification and degradation of these compounds.

Oxidation: Microbial enzymes can also catalyze the oxidative desulfuration of the P=S bond to a P=O bond, a common step in the metabolism of organophosphorus thionates.

Dealkylation: Cleavage of the methyl groups from the oxygen or sulfur atoms can also occur, mediated by microbial enzymes.

It is plausible that a consortium of soil and water microorganisms could degrade this compound through a combination of these pathways.

The enzymatic degradation of organophosphorus compounds is a key component of their biotic transformation. In soil and water, extracellular and intracellular enzymes from microorganisms are responsible for their breakdown.

Enzymes known as organophosphorus hydrolases (OPH) or phosphotriesterases (PTEs) are particularly effective at hydrolyzing a wide range of organophosphorus esters. These enzymes typically function by cleaving the P-O, P-S, or P-F bonds. The efficiency of these enzymes depends on the specific structure of the organophosphorus compound and the environmental conditions.

For this compound, enzymatic hydrolysis would likely target the P-S-CH₃ or P-O-CH₃ linkages, leading to the formation of less toxic, more water-soluble metabolites that can be further metabolized by microorganisms. The presence and activity of these enzymes in soil and water are critical factors determining the persistence of this compound in the environment.

Molecular Mobility and Environmental Distribution Dynamics

The distribution of this compound in the environment is largely controlled by its partitioning behavior between soil, water, and air. While its volatility is not considered a primary route of environmental dispersal, its mobility in soil and potential to enter aqueous systems through leaching are significant pathways for its distribution.

Factors Influencing Sorption and Leaching Potentials

The movement of this compound through the soil profile is primarily governed by sorption and leaching processes. Sorption, the binding of the chemical to soil particles, retards its movement, while leaching is the process by which the chemical is transported downwards through the soil with percolating water.

Several key factors inherent to both the chemical and the soil environment influence these processes:

Soil Organic Matter: Soil organic matter is a primary sorbent for many organic compounds. While specific experimental data for this compound is limited, organophosphate compounds, in general, tend to adsorb to organic carbon in the soil. The predicted octanol-water partition coefficient (XlogP) for this compound is 0.3, suggesting a relatively low potential for strong adsorption to organic matter. This indicates a higher likelihood of the compound remaining in the soil solution and being susceptible to leaching.

Clay Content and Type: Clay minerals, with their large surface areas and charged surfaces, can contribute to the sorption of polar and charged compounds. The interaction of this compound with different clay types has not been extensively studied. However, the polar nature of the phosphoryl group (P=O) could potentially lead to interactions with mineral surfaces.

Soil pH: The pH of the soil can influence the chemical form of a compound and the surface charge of soil colloids, thereby affecting sorption. For ionizable compounds, pH plays a crucial role. While this compound is not expected to ionize significantly under typical environmental pH ranges, soil pH can still influence the hydrolysis rates and the nature of the mineral surfaces it interacts with.

Presence of Other Ions: Competition for binding sites on soil particles with other cations and anions can affect the sorption of this compound.

Leaching Potential:

The potential for this compound to leach into groundwater is a function of its sorption characteristics and persistence in the soil. Given its predicted low sorption to organic matter, it is anticipated to be relatively mobile in soils, particularly in those with low organic matter and clay content, such as sandy soils. Studies on other highly soluble phosphorus compounds, like phosphite (B83602) fertilizers, have demonstrated significant leaching potential in sandy soils. nih.gov This suggests that under conditions of high water infiltration, this compound could be transported from the upper soil layers to deeper horizons and potentially reach groundwater.

The following table summarizes the key factors influencing the sorption and leaching of this compound.

| Factor | Influence on Sorption | Influence on Leaching | Research Findings and Predictions |

| Soil Organic Matter | Increased organic matter generally increases sorption. | Increased sorption reduces leaching. | Predicted low XlogP suggests weak sorption to organic matter, indicating a higher leaching potential. |

| Clay Content | Higher clay content can increase sorption, depending on the clay type. | Increased sorption reduces leaching. | Specific interactions with clay minerals are not well-documented for this compound. |

| Soil pH | Can affect the surface charge of soil particles and the chemical's stability. | Can indirectly influence leaching by affecting sorption and degradation. | The impact of pH on the sorption of this compound is not well-established. |

| Water Solubility | Higher water solubility generally leads to lower sorption. | Higher water solubility increases the potential for leaching. | As a polar molecule, it is expected to have some degree of water solubility, contributing to its mobility. |

Further research, including laboratory batch sorption studies and column leaching experiments with various soil types, is necessary to generate specific data, such as the soil organic carbon-water (B12546825) partitioning coefficient (Koc), to accurately model and predict the environmental distribution of this compound.

Advanced Analytical Methodologies for Detection and Characterization

Chromatographic Separation Techniques

Chromatography is fundamental to isolating O,S,S-Trimethyl phosphorodithioate (B1214789) from complex matrices prior to its detection and quantification. The choice between gas and liquid chromatography depends on the sample's nature and the analytical objective.

Gas Chromatography (GC) Applications for Compound Quantification

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like O,S,S-Trimethyl phosphorodithioate. In the analysis of technical-grade insecticides, GC is employed to separate impurities from the active ingredient. While GC is a standard method, it has limitations, as some organophosphorus contaminants may undergo thermal rearrangements or degradation during analysis. datapdf.com

For quantification, GC systems are equipped with sensitive detectors. A nitrogen-phosphorus detector (NPD) is highly selective for phosphorus-containing compounds, making it ideal for accurately quantifying this compound in complex samples. Flame Ionization Detectors (FID) can also be used, although they are less selective. The process involves extracting the compound from the sample, followed by injection into the GC system where it is separated on a capillary column before reaching the detector.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of pharmaceutical-grade malathion (B1675926), where this compound (often abbreviated as MeOSSPO in manufacturing literature) is a critical impurity to monitor. google.comgoogle.com HPLC is particularly advantageous for analyzing less volatile or thermally labile compounds that are not suitable for GC.

In a typical application, a process is used to prepare highly purified malathion, and HPLC is used to assay the final product for purity and the presence of various impurities, including this compound. google.com The method allows for precise quantification, ensuring that the levels of this and other impurities are below specified limits. google.comgoogle.com

HPLC Analysis of Impurities in Purified Malathion

| Batch | Malathion (%) | MeOSSPO (this compound) (%) | Malaoxon (%) | Isomalathion (%) |

|---|---|---|---|---|

| A | 99.3 | <0.04 | <0.05 | 0.07 |

| B | 99.4 | <0.04 | <0.05 | 0.07 |

| C | 99.2 | <0.04 | <0.05 | 0.08 |

Mass Spectrometry (MS) for Structural Elucidation and Product Identification

Mass spectrometry is an indispensable tool for the structural identification of this compound. When coupled with a chromatographic separation technique, it provides both qualitative and quantitative data with high specificity and sensitivity.

GC-MS for Degradation Product Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary method used to identify the degradation products of organophosphorus compounds formed through processes like photolysis or radiolysis. ung.sitandfonline.com Studies on the degradation of malathion have shown that under certain conditions, its molecular structure breaks down, leading to the formation of several smaller trimethyl phosphate (B84403) esters. ung.si this compound, abbreviated as [OSS(O)], has been identified as one of these degradation products in irradiated solutions of malathion, malaoxon, and isomalathion. ung.si In these analyses, GC separates the various components of the irradiated sample over time, and the mass spectrometer detects and identifies the structure of each eluting compound, confirming the presence of this compound. ung.si

Exact Mass Measurements for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides exact mass measurements, which are crucial for determining the elemental composition and molecular formula of a compound with high confidence. Techniques like Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) are used for this purpose. This compound was featured as a challenge compound in the Critical Assessment of Small Molecule Identification (CASMI) contest, where such advanced MS techniques are utilized. nih.gov The high mass accuracy achieved by instruments like a micrOTOF-Q (Quadrupole Time-of-Flight) allows for the differentiation between compounds with the same nominal mass but different elemental formulas. nih.gov This capability is essential for the unambiguous identification of unknown compounds in complex mixtures. nih.gov

Molecular Identity of this compound

| Compound Name | Molecular Formula | Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C3H9O2PS2 | 171.978159 |

Complementary Ionization Techniques (EI, CI, NCI)

The choice of ionization technique in mass spectrometry significantly influences the type of information obtained.

Electron Ionization (EI): Commonly used in GC-MS, Electron Ionization is an energetic technique that causes extensive fragmentation of the molecule. While this can make it difficult to observe the molecular ion, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, allowing for its identification by comparison to spectral libraries.

Chemical Ionization (CI): CI is a softer ionization method compared to EI. It is often used to complement EI analysis by producing a more prominent molecular ion or a protonated molecule ([M+H]⁺). This helps to confirm the molecular weight of the compound, which might be ambiguous from the EI spectrum alone. Gas chromatography-mass spectrometry with chemical ionization has been used in the analysis of organophosphate metabolites. cdc.govepa.gov

Negative Chemical Ionization (NCI): NCI is another soft ionization technique that is particularly sensitive for electrophilic compounds containing electronegative atoms, such as the sulfur and oxygen atoms in this compound. Pulsed Positive Negative Detection, which alternates between positive and negative ion detection, can be applied to capture a wider range of compounds in a single analysis. epa.gov

Electrospray Ionization (ESI): ESI is a very soft ionization technique used primarily with HPLC. It is ideal for polar and thermally labile molecules. In the analysis of this compound by LC-HRMS, ESI was the ionization method used to generate ions for mass analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and versatile analytical technique for the structural elucidation and quantitative analysis of organophosphorus compounds, including this compound. nih.gov Its ability to directly probe the phosphorus nucleus provides specific and detailed information about the chemical environment, bonding, and purity of the compound.

³¹P NMR for Kinetic Studies and Impurity Analysis

Phosphorus-31 NMR (³¹P NMR) is a primary tool for the quality control and analysis of technical grade organophosphorus compounds. datapdf.com It offers a direct method for identifying and quantifying phosphorus-containing impurities, which can arise during manufacturing or degradation upon storage. datapdf.com this compound itself is often found as an impurity or an isomer of other organophosphorus pesticides, such as malathion and phenthoate. nih.govnih.gov

The chemical shift in ³¹P NMR is highly sensitive to the substituents attached to the phosphorus atom. Different types of organophosphorus compounds resonate at characteristic chemical shift ranges, allowing for their identification in a mixture. huji.ac.iltrilinkbiotech.com For instance, ³¹P NMR provides a facile method for the simultaneous identification of various contaminants like trialkyl phosphorothioates and phosphorodithioates in technical insecticide formulations. datapdf.com While NMR may not possess the same level of sensitivity as chromatographic methods like GC or HPLC, its high specificity, rapid analysis time, and minimal requirement for sample preparation make it an attractive alternative for contaminant analysis. datapdf.com

Quantitative analysis can be achieved using ³¹P NMR, although care must be taken. For accurate quantification, inverse gated decoupling is often employed to suppress the Nuclear Overhauser Effect (NOE) and account for long longitudinal relaxation times (T1), which can otherwise lead to inaccurate signal integration. huji.ac.il

Table 1: Representative ³¹P NMR Chemical Shift Ranges for Various Phosphorus Compounds

| Compound Type | Chemical Shift Range (ppm) |

| P(V) Derivatives | 70 to -30 |

| P(III) Derivatives | 200 to 50 |

| Phosphates (e.g., Trimethyl phosphate) | ~2 |

| Phosphorothioates | ~55-75 |

| Phosphorodithioates | ~85-110 |

Note: Chemical shifts are relative to a standard (e.g., 85% H₃PO₄) and can vary based on solvent and other experimental conditions.

Advanced NMR Techniques for Mechanistic Insights

Beyond standard one-dimensional ³¹P NMR, advanced NMR techniques provide deeper insights into the structure, conformation, and reaction mechanisms of this compound and related compounds.

Two-dimensional (2D) NMR spectroscopy is particularly valuable. Techniques like ¹H-³¹P Heteronuclear Multiple Quantum Coherence (HMQC) can be used to correlate phosphorus atoms with directly attached protons, aiding in the complete assignment of complex spectra. capes.gov.br This method offers high sensitivity and selectivity, allowing for the detection of organophosphorus compounds at low concentrations (1-10 μg/mL) by suppressing background signals. capes.gov.br

Multinuclear NMR studies, incorporating nuclei such as ¹³C and ¹H alongside ³¹P, enable a comprehensive characterization of molecular structure. scielo.org.mx For related metal-dithiophosphate complexes, NMR data, including coupling constants like ³J(POCH), can elucidate the coordination mode of the ligand and the geometry of the complex in solution. scielo.org.mx NMR has also been employed to study the conformational effects of incorporating phosphorothiolate (B1257650) linkages into biomolecules like DNA, where such modifications can induce significant changes in the sugar conformation. nih.govreading.ac.uk These advanced techniques are instrumental in understanding how this compound interacts with biological macromolecules, such as its ability to cause unwinding of supercoiled DNA. nih.gov

Development of Analytical Methods for Complex Matrices

Detecting and quantifying this compound in complex environmental and biological samples presents significant analytical challenges due to its potentially low concentrations and the presence of interfering substances. acs.org

Sample Preparation and Extraction Strategies

Effective sample preparation is crucial for isolating this compound from the sample matrix and concentrating it to detectable levels. The choice of extraction solvent and technique depends heavily on the nature of the matrix.

For instance, in the analysis of organophosphorus compounds in plant tissues like komatsuna (a type of Japanese mustard spinach), an extraction step is necessary to isolate the compound from the complex vegetable matrix before analysis by methods like gas chromatography-mass spectrometry (GC-MS). nih.gov In atmospheric studies, such as the characterization of organophosphorus compounds in wildfire smoke, various solvents have been evaluated for their extraction efficiency. acs.org Studies have shown that solvents like pyridine (B92270) can extract a unique fraction of organic matter compared to more common solvents like water or acetonitrile (B52724), revealing less polar and more aliphatic compounds. acs.org

The development of extraction methods often involves a trade-off between extraction efficiency and the co-extraction of interfering compounds. Therefore, a multi-step cleanup procedure following the initial extraction is common to ensure a clean sample for instrumental analysis.

Sensitivity and Detection Limit Enhancements

Achieving low detection limits is essential for monitoring this compound in various media. While ³¹P NMR offers high specificity, its sensitivity can be a limitation for trace analysis. datapdf.com Consequently, hyphenated techniques, primarily GC-MS and liquid chromatography-mass spectrometry (LC-MS), are more commonly used for quantifying trace levels of this compound.

To enhance sensitivity, several strategies are employed:

Advanced Instrumentation: The use of ultra-high-resolution mass spectrometry, such as 21-Tesla Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (21-T FT-ICR MS), provides exceptional sensitivity and mass accuracy. acs.org This allows for the molecular characterization of low-concentration organophosphorus compounds in highly complex mixtures, like biomass burning organic aerosols, without the need for extensive pre-concentration. acs.org

Selective Detection: In gas chromatography, the use of a flame photometric detector (FPD) with a phosphorus filter provides high selectivity and sensitivity for phosphorus-containing compounds.

Derivatization: Although less common for this specific compound, derivatization can be used to improve the chromatographic behavior and detector response of an analyte.

Optimized Spectroscopic Techniques: In the realm of NMR, the sensitivity of detection for organophosphorus compounds can be enhanced using techniques like two-dimensional ¹H-³¹P Fast-HMQC, which is effective for detecting concentrations in the low μg/mL range. capes.gov.br

Table 2: Comparison of Analytical Techniques for Organophosphorus Compound Detection

| Technique | Common Use | Strengths | Limitations |

| ³¹P NMR | Structural elucidation, impurity profiling | High specificity, minimal sample preparation | Lower sensitivity compared to MS |

| 2D NMR (e.g., ¹H-³¹P HMQC) | Mechanistic studies, structural confirmation | Provides detailed connectivity, enhanced selectivity | Requires longer acquisition times |

| GC-MS | Quantitative analysis in complex matrices | High sensitivity and selectivity, established methods | Requires volatile and thermally stable analytes |

| FT-ICR MS | Characterization of complex mixtures | Exceptional sensitivity and mass resolution | High cost and complexity of instrumentation |

Biochemical Interactions and Biotransformation Pathways

In Vitro Metabolic Studies Using Cellular and Subcellular Preparations

The biotransformation of O,S,S-trimethyl phosphorodithioate (B1214789) (OSSMe), a pneumotoxic impurity found in certain organophosphorus insecticides, has been investigated using various in vitro systems to elucidate its metabolic fate. nih.gov These studies are crucial for understanding the mechanisms underlying its organ-specific toxicity.

Metabolism in Organ-Specific Microsomes (e.g., Lung and Liver)

Investigations using rat lung and liver microsomal preparations have revealed significant differences in the metabolic handling of OSSMe between these two organs. nih.gov When incubated with radiolabelled OSSMe, both lung and liver microsomes demonstrated the capacity to metabolize the compound. nih.gov The production of O,S-dimethyl phosphorothioate (B77711) (OSMeO⁻) and the binding of radioactivity to microsomal proteins were found to be dependent on the presence of NADPH, indicating the involvement of an enzymatic process. nih.gov

Further experiments confirmed that these metabolic activities are, at least in part, dependent on the cytochrome P-450 enzyme system in both tissues. nih.gov A notable finding is the difference in the affinity of the metabolizing enzymes in the lung versus the liver. The Michaelis constant (K_m) for the conversion of OSSMe to OSMeO⁻ was found to be 15 times lower in lung microsomes compared to liver microsomes, suggesting a higher affinity of the pulmonary enzymes for this substrate. nih.gov This higher affinity in the lung may contribute to its susceptibility to OSSMe-induced toxicity. nih.gov The presence of reduced glutathione (B108866) (GSH) was shown to prevent the binding of radioactivity to proteins but did not affect the production of OSMeO⁻, suggesting that GSH may play a role in detoxifying reactive metabolites. nih.gov

Interactive Data Table: Kinetic Parameters for OSSMe Metabolism in Rat Microsomes

| Organ | K_m (mM) for OSMeO⁻ formation |

| Lung | 0.30 ± 0.07 |

| Liver | 4.63 ± 2.42 |

Metabolism in Tissue Slices

Studies utilizing rat lung and liver slices have provided further insights into the organ-specific metabolism of OSSMe. nih.gov When incubated with OSSMe, lung slices exhibited higher levels of protein-bound radioactivity compared to liver slices. nih.gov A key difference was observed in the major metabolites produced by each tissue. In lung slices, the predominant diester metabolite was O,S-dimethyl phosphorothioate (OSMeO⁻). nih.gov Conversely, in liver slices, the main product was S,S-dimethyl phosphorodithioate (SSMeO⁻). nih.gov

Previous research has established that the formation of OSMeO⁻ and the associated protein binding are cytochrome P-450-dependent processes, whereas the production of SSMeO⁻ is a result of the activity of cytosolic glutathione-S-transferase on OSSMe. nih.gov Pre-treatment of rats with inhibitors of pulmonary mixed-function oxidase led to a significant decrease in both protein binding and OSMeO⁻ production in lung slices, but not in liver slices, further supporting the role of this enzyme system in the pulmonary bioactivation of OSSMe. nih.gov These findings from tissue slice studies highlight that the lung's susceptibility to OSSMe likely stems from a higher rate of metabolic activation combined with a lower capacity for detoxification compared to the liver. nih.gov

Enzymatic Biotransformation Mechanisms

The enzymatic processes involved in the biotransformation of OSSMe are central to its toxicological profile. The cytochrome P-450 dependent mixed-function oxidase system plays a pivotal role in the metabolic activation of this compound. nih.govnih.gov

Role of Cytochrome P-450 Dependent Mixed-Function Oxidases

The cytochrome P-450 (CYP) enzyme system, a family of monooxygenases, is implicated in the metabolism of a wide range of xenobiotics, including organophosphorus compounds. nih.govnih.govunifi.it In the case of OSSMe, this enzyme system is responsible for its conversion to reactive metabolites that can bind to cellular macromolecules. nih.govnih.gov The NADPH-dependency of OSSMe metabolism in both lung and liver microsomes is a key indicator of the involvement of cytochrome P-450 reductase, which transfers electrons from NADPH to the terminal P-450 enzyme. nih.gov The differential activity and affinity of CYP isozymes in the lung and liver likely account for the organ-specific metabolic profiles and toxicity of OSSMe. nih.govnih.gov

Substrate Specificity and Kinetic Parameters (e.g., K_m values)

The concept of substrate specificity in enzyme kinetics is crucial for understanding how efficiently an enzyme metabolizes a particular compound. This is often quantified by the Michaelis constant (K_m), which represents the substrate concentration at which the reaction rate is half of the maximum velocity (V_max). A lower K_m value generally indicates a higher affinity of the enzyme for the substrate. youtube.com

In the context of OSSMe metabolism, a significant difference in K_m values was observed between lung and liver microsomes for the formation of the metabolite OSMeO⁻. nih.gov The K_m in lung microsomes was 0.30 ± 0.07 mM, whereas in liver microsomes it was substantially higher at 4.63 ± 2.42 mM. nih.gov This 15-fold lower K_m in the lung signifies that the pulmonary cytochrome P-450 isozymes are more efficient at metabolizing OSSMe at lower concentrations compared to their hepatic counterparts. nih.gov This higher affinity could lead to a more pronounced bioactivation of OSSMe in the lung, contributing to its selective pneumotoxicity. nih.govnih.gov

Interactive Data Table: Comparative K_m Values for OSSMe Metabolism

| Tissue Microsome | K_m for OSMeO⁻ Formation (mM) | Implication |

| Lung | 0.30 ± 0.07 | Higher affinity, more efficient metabolism at low concentrations |

| Liver | 4.63 ± 2.42 | Lower affinity, less efficient metabolism at low concentrations |

Proposed Oxidation of Thiolo-Sulfur

Based on the metabolic data and knowledge of the metabolism of other sulfur-containing compounds, a proposed mechanism for the metabolic activation of OSSMe involves the oxidation of one of the thiolo-sulfur atoms. nih.gov This oxidation is likely carried out by the cytochrome P-450 dependent mixed-function oxidase system. nih.gov The resulting oxidized intermediate is thought to be a reactive species that can then interact with cellular components. It is speculated that this reactive metabolite can lead to the formation of mixed disulfides with protein sulfhydryl groups (CH₃-S-S-protein), which would account for the observed protein-bound radioactivity in in vitro studies. nih.gov This covalent modification of proteins is a plausible mechanism for the cellular damage and toxicity associated with OSSMe exposure.

Involvement of Glutathione-S-Transferases

Glutathione-S-transferases (GSTs) are a superfamily of enzymes that play a significant role in the detoxification of xenobiotics. Research has demonstrated that trialkyl phosphorothioates, including O,S,S-Trimethyl phosphorodithioate, serve as substrates for these enzymes. nih.gov In a study utilizing rat liver cytosol as the enzyme source, it was found that the methyl group transferred to the sulfhydryl of glutathione originates from the methyl group attached to the phosphorus atom via an oxygen atom. nih.gov

While this compound is a substrate for various GST isozymes, its specific activity is comparatively low when measured against standard substrates like 1-chloro-2,4-dinitrobenzene. nih.gov Fractionation of the liver cytosol revealed that although the primary activity is attributed to isozymes 1-1, 3-4, and 1-2, this compound is a general substrate for GSTs. nih.gov This indicates a broad but not highly specific interaction with this enzyme family.

Interaction with Carboxylesterase Enzymes (mechanistic inhibition)

This compound is known to interact with carboxylesterase (CE) enzymes, a class of enzymes crucial for the hydrolysis of various esters. americanpharmaceuticalreview.com This interaction is characterized by mechanistic inhibition, where the compound interferes with the normal catalytic function of the enzyme. Organophosphates, a class to which this compound belongs, can act as irreversible inhibitors of carboxylesterases. nih.gov This inhibition typically involves the formation of a stable phosphate (B84403) ester that is covalently attached to the catalytic serine residue within the active site of the enzyme. nih.gov

The inhibition of carboxylesterases can have significant consequences, as it can alter the metabolism and pharmacokinetic profiles of drugs and other xenobiotics that are substrates for these enzymes. nih.govnih.gov

Identification and Characterization of Biochemical Metabolites

The biotransformation of this compound results in the formation of several key metabolites. The identification and characterization of these metabolites are essential for understanding the compound's metabolic pathways.

O,S-Dimethyl Phosphorothioate (OSMeO-) Formation

One of the identified metabolites of this compound is O,S-Dimethyl Phosphorothioate. The formation of this metabolite is a result of the metabolic processes that the parent compound undergoes within biological systems.

S,S-Dimethyl Phosphorodithioate (SSMeO-) Formation

Another significant metabolite formed during the biotransformation of this compound is S,S-Dimethyl Phosphorodithioate. This metabolite arises from the enzymatic and chemical modifications of the parent compound within the body.

Molecular Interactions with Biomolecules

Beyond its interaction with metabolic enzymes, this compound can also directly interact with crucial biomolecules, leading to structural and functional alterations.

Interaction with DNA: Structural Changes and Unwinding Mechanisms

Studies have shown that this compound interacts with DNA, causing structural changes. nih.gov When supercoiled PM2 DNA was incubated with this compound, it resulted in the unwinding of the DNA in a manner that was dependent on both the dose of the compound and the duration of incubation. nih.gov

At a concentration of 100 mM and an incubation time of 2.0 hours at 37°C, this compound was capable of producing fully unwound DNA. nih.gov This indicates a direct chemical interaction between the compound and the DNA molecule. The proposed mechanisms for this interaction include covalent intercalation and strand nicking. nih.gov This interaction highlights the potential for this compound to directly affect genetic material.

Protein Binding Studies and Covalent Adduction Mechanisms

Limited direct research is publicly available regarding the specific protein binding and covalent adduction mechanisms of this compound. While the broader class of organophosphorus compounds is known to interact with proteins, particularly through the inhibition of esterases, detailed studies identifying the specific protein targets and the nature of the covalent bonds formed by this compound are not extensively documented in the readily accessible scientific literature.

Organophosphorus compounds, in general, can act as electrophiles, reacting with nucleophilic residues on proteins. The phosphorus atom is electron-deficient and can be attacked by amino acid side chains such as serine, cysteine, and histidine. This can lead to the formation of a stable, covalent phosphotriester adduct, effectively modifying the protein's structure and function.

In the case of this compound, the presence of two sulfur atoms attached to the phosphorus atom, in addition to an oxygen atom, influences its reactivity. The P=O bond is highly polarized, making the phosphorus atom susceptible to nucleophilic attack. The thiol (-S-CH3) groups can act as leaving groups during such reactions.

While specific protein targets for this compound are not well-elucidated in the provided search results, it is plausible that it could interact with a range of proteins possessing nucleophilic active sites. However, without dedicated proteomic studies or specific binding assays for this compound, a definitive list of protein targets and the precise mechanisms of adduction remains speculative.

Further research, potentially employing techniques such as affinity chromatography with a tagged this compound molecule followed by mass spectrometry-based proteomic analysis, would be necessary to identify the full spectrum of its protein binding partners and to characterize the specific amino acid residues involved in covalent adduction.

Theoretical and Computational Chemistry Applications

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in modeling the behavior of electrons in molecules, thereby predicting a wide array of chemical properties.

DFT and other quantum chemical methods are used to determine the fundamental properties of O,S,S-trimethyl phosphorodithioate (B1214789). These calculations provide insights into the molecule's geometry, stability, and electronic landscape. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO indicates the chemical reactivity and kinetic stability of a molecule; a smaller gap suggests higher reactivity. semanticscholar.org

Computational studies on related organophosphorus compounds, such as 2,5,5-trimethyl-1,3,2-diheterophosphinane-2-sulfide derivatives, have demonstrated that the nature of heteroatoms (like oxygen and sulfur) significantly influences the electronic structure and the HOMO-LUMO gap. semanticscholar.org Such analyses help in understanding the sites on the molecular surface that are most susceptible to chemical reactions. semanticscholar.org

Table 1: Calculated Molecular Properties of O,S,S-Trimethyl Phosphorodithioate and Related Compounds Below is an example of a data table that could be generated from DFT calculations for a comparative analysis.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| This compound | B3LYP/6-311+G | -6.8 | -1.2 | 5.6 |

| O,O,S-Trimethyl phosphorothioate (B77711) | B3LYP/6-311+G | -7.1 | -0.9 | 6.2 |

Note: The data in this table is illustrative and based on typical values obtained for similar organophosphorus compounds from computational studies. Actual experimental or specific computational values may vary.

Computational chemistry is a key tool for mapping out the potential pathways of chemical reactions. For organophosphorus compounds, this includes studying mechanisms like the Perkow and Michaelis-Arbuzov reactions. researchgate.net DFT calculations can model the step-by-step transformation of reactants into products, identifying intermediates and transition states along the reaction coordinate. researchgate.netchemrxiv.org

For instance, in the reaction of trimethyl phosphite (B83602) with chloroacetone, computational analysis revealed that the Perkow pathway is kinetically favored over the Michaelis-Arbuzov pathway. researchgate.net Such studies provide a detailed understanding of reaction selectivity and kinetics, which is often difficult to obtain through experimental means alone. The investigation of 1,3-dipolar cycloaddition reactions of nitrilimines also showcases the power of DFT in exploring competing reaction pathways and understanding their electronic underpinnings through frontier molecular orbital analysis. researchgate.net

Identifying the transition state—the highest energy point along a reaction pathway—is critical for understanding reaction rates. Computational methods allow for the precise location and characterization of transition state structures. researchgate.netmontclair.edu Thermodynamic analysis of these states can reveal the enthalpic and entropic contributions to the reaction barrier. researchgate.net

For example, computational analysis of the aminolysis of activated esters has been used to predict reactivity trends by calculating the activation energy barriers. chemrxiv.org These calculations can be performed on complex molecular systems, providing insights that guide experimental work. chemrxiv.org The ability to study transition states computationally is invaluable for designing new catalysts and understanding enzymatic reactions.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the movement and interaction of molecules over time, which is particularly useful for large biological systems.

This compound is known to interact with biological macromolecules. Molecular docking and molecular dynamics (MD) simulations are powerful techniques to investigate these interactions at an atomic level. researchgate.net A significant body of research has focused on the interaction of organophosphorus compounds with acetylcholinesterase (AChE), a key enzyme in the nervous system. researchgate.netnih.govnih.govsemanticscholar.org

MD simulations can reveal how a compound like this compound binds to the active site of an enzyme, the conformational changes that occur upon binding, and the key amino acid residues involved in the interaction. researchgate.netnih.gov For example, simulations have elucidated the role of specific residues in the dealkylation reaction of soman-inhibited AChE and have shown how interactions within the active site can stabilize or destabilize the enzyme-inhibitor complex. nih.gov These computational studies are crucial for understanding the mechanisms of enzyme inhibition and for the rational design of new inhibitors or reactivators. nih.gov Research has also shown that this compound can interact with DNA, causing it to unwind, indicating a direct chemical interaction. nih.gov

Quantitative Structure-Activity Relationships (QSAR) in Reactivity Studies

QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their activity.

While most QSAR studies on organophosphates focus on toxicity, the methodology can also be applied to understand chemical reactivity, excluding biological endpoints. In this context, QSAR models can correlate structural or physicochemical properties of a series of related compounds with their reaction rates or equilibrium constants for a specific chemical transformation.

For example, a QSAR study on the nephrotoxicity of haloalkenes related their toxicity to their lowest unoccupied molecular orbital (LUMO) energies, which reflects their propensity for conjugation reactions. europa.eu Similarly, QSAR models for the hepatocyte toxicity of alpha,beta-unsaturated esters have shown that toxicity is correlated with electronic parameters. europa.eu Although specific QSAR studies focusing solely on the chemical reactivity of this compound are not widely reported, the principles of QSAR could be applied to a series of phosphorodithioates to predict their reactivity in, for example, hydrolysis or nucleophilic substitution reactions based on calculated molecular descriptors.

Correlation of Structural Descriptors with Chemical Reactivity Parameters

In the field of computational chemistry, Density Functional Theory (DFT) is a powerful tool for investigating the electronic properties and reactivity of molecules like this compound. biorxiv.org By calculating various structural and electronic descriptors, it is possible to establish a quantitative structure-activity relationship (QSAR) and predict the chemical behavior of the compound. pku.edu.cn

Key electronic descriptors that are often correlated with reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the electrostatic potential. biorxiv.org The HOMO energy is associated with the ability of a molecule to donate electrons, while the LUMO energy indicates its capacity to accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. biorxiv.org

For organophosphorus compounds, the phosphorus atom is a key reaction center. pku.edu.cn The reactivity of this center is influenced by the nature of the substituent groups. In this compound, the presence of both methoxy (B1213986) (O-CH₃) and methylthio (S-CH₃) groups attached to the phosphorus atom dictates its electronic and steric properties. Organophosphorothioates, which contain a P=S bond, are generally less reactive than their oxon (P=O) analogs because the sulfur atom has a lower electron-withdrawing ability. nih.gov

Table 1: Illustrative Correlation of Structural Descriptors with Predicted Reactivity for Organophosphate Analogs

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity |

|---|---|---|---|---|

| Analog A (P=O) | -7.2 | -1.5 | 5.7 | High |

| Analog B (P=S) | -6.8 | -1.8 | 5.0 | Moderate |

| This compound (Hypothetical) | -6.9 | -1.7 | 5.2 | Moderate |

This table is for illustrative purposes and the values for this compound are hypothetical, based on general trends observed in organophosphates.

Kinetic and Mechanistic Simulations of Degradation Pathways

The environmental persistence and ultimate fate of this compound are determined by its degradation pathways, with hydrolysis being a primary mechanism. viu.ca Computational simulations are instrumental in elucidating the intricate mechanisms and kinetics of these degradation processes.

Hydrolysis of organophosphorus esters can proceed through different mechanistic pathways, primarily nucleophilic substitution at the phosphorus center. viu.ca For many organophosphate pesticides, the hydrolysis is believed to follow a concerted, Sₙ2-like associative mechanism. acs.org In this pathway, the attacking nucleophile (e.g., a water molecule or hydroxide (B78521) ion) approaches the phosphorus atom, forming a pentavalent transition state before the leaving group departs. acs.org

The rate of hydrolysis is significantly influenced by the pH of the environment. Base-catalyzed hydrolysis, which is often faster, typically favors cleavage of the P-O or P-S bond. viu.ca Theoretical studies on related organophosphorus compounds have shown that the conformation of the incoming nucleophile can influence whether the reaction proceeds through a single transition state or a multi-step pathway involving a pentavalent intermediate. acs.org

Kinetic simulations can provide valuable data on the reaction rates and half-lives of these compounds under various environmental conditions. While specific kinetic data for the degradation of this compound was not found in the searched literature, the following table illustrates the type of data that can be obtained from such simulations for analogous compounds.

Table 2: Illustrative Kinetic Data for Hydrolytic Degradation of Organophosphate Analogs

| Compound | Condition | Rate Constant (k) | Half-life (t₁/₂) |

|---|---|---|---|

| Analog A (P=O) | pH 7 | 0.05 day⁻¹ | 13.9 days |

| Analog B (P=S) | pH 7 | 0.02 day⁻¹ | 34.7 days |

| Analog A (P=O) | pH 9 | 0.25 day⁻¹ | 2.8 days |

| Analog B (P=S) | pH 9 | 0.10 day⁻¹ | 6.9 days |

This table is for illustrative purposes and the values are hypothetical, based on general trends observed in the degradation of organophosphate pesticides.

In addition to abiotic degradation, microbial enzymes can also play a crucial role in the breakdown of organophosphorus compounds in the environment. nih.gov Enzymes such as organophosphate hydrolases can catalyze the hydrolysis of these pesticides, often at a much faster rate than abiotic processes. nih.gov

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of O,S,S-Trimethyl Phosphorodithioate (B1214789) Chemistry

O,S,S-Trimethyl phosphorodithioate is an organophosphorus compound characterized by a central phosphorus atom double-bonded to one oxygen atom and single-bonded to two separate sulfhydryl groups, each of which is methylated. It is an isomer of the more commonly discussed O,O,S-trimethyl phosphorothioate (B77711). nih.govnih.gov The academic understanding of this specific isomer is largely centered on its occurrence as an impurity in the manufacturing of certain organophosphorus pesticides, such as malathion (B1675926) and phenthoate. nih.govresearchgate.net

Chemically, it is defined by the molecular formula C₃H₉O₂PS₂ and a molecular weight of approximately 172.206 g/mol . nist.gov Its structure presents an interesting case of thio- and oxo-ligand arrangement around the phosphorus center, which influences its reactivity. Research has demonstrated that this compound interacts with biological macromolecules. Specifically, studies involving supercoiled PM2 DNA have shown that this compound can cause a dose- and incubation time-dependent unwinding of the DNA structure. nih.gov This indicates a direct chemical interaction with DNA. Notably, its potency in unwinding DNA was found to be greater than that of its isomer, O,O,S-trimethyl phosphorothioate. nih.gov The nature of this interaction, while demonstrably occurring, is a subject for more detailed elucidation, with possibilities including covalent intercalation or strand nicking being considered. nih.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃H₉O₂PS₂ | nist.govuni.lu |

| Molecular Weight | 172.206 g/mol | nist.gov |

| IUPAC Name | bis(methylsulfanyl)phosphoryloxymethane | uni.lu |

| InChI | InChI=1S/C3H9O2PS2/c1-5-6(4,7-2)8-3/h1-3H3 | nist.gov |

| InChIKey | NIJIQSOYZWDHAQ-UHFFFAOYSA-N | uni.lu |

| CAS Registry Number | 22608-53-3 | epa.gov |

Identification of Knowledge Gaps and Emerging Research Opportunities

Despite the foundational understanding of this compound, significant knowledge gaps persist, which in turn define emerging research opportunities.

Mechanism of DNA Interaction: A primary knowledge gap is the precise molecular mechanism behind its observed interaction with DNA. nih.gov While studies have confirmed DNA unwinding, the specific chemical reactions—whether it acts as an alkylating agent, an intercalator, or induces strand breaks—are not fully characterized. nih.gov Future research could employ advanced spectroscopic and electrophoretic techniques to elucidate the exact nature of the DNA adducts formed and the type of damage incurred.

Selective Synthesis: There is a lack of dedicated and efficient synthetic methodologies for this compound. Its study has been largely dependent on its presence as an impurity. nih.govresearchgate.net Developing selective synthetic routes is crucial for producing the compound in sufficient purity and quantity for in-depth chemical and biological studies. This represents a significant opportunity for synthetic organophosphorus chemistry, focusing on regioselective control of thiono-thiolo rearrangements or direct construction of the P(O)(SR)₂ core.

Exploring Novel Reactivity and Applications: The current focus on the compound as an impurity limits the exploration of its potential applications. Organophosphorus chemistry is a vast field with applications in catalysis, materials science, and as synthetic reagents. ox.ac.ukunibo.it Research into the reactivity of the P-S and S-C bonds in this compound could uncover novel chemical transformations. Its unique structure might be leveraged as a building block for more complex phosphorus-containing heterocycles or polymers.

Methodological Advancements and Interdisciplinary Approaches in Future Research

Future investigations into this compound would benefit immensely from the integration of modern methodological advancements and interdisciplinary strategies that are shaping the broader field of organophosphorus chemistry. rsc.orgnih.gov

Advanced Analytical Techniques: The detection and characterization of organophosphorus compounds have been enhanced by new analytical methods. nih.gov Future studies on this compound could utilize high-resolution mass spectrometry for precise structural confirmation and metabolite identification, and advanced NMR techniques to probe its conformational dynamics and interactions in solution.

Computational and Systems Biology: Computational approaches are increasingly vital for understanding complex chemical and biological systems. mbl.or.kr Molecular modeling and density functional theory (DFT) calculations can be used to predict the reactivity of this compound, model its docking with DNA, and calculate the energetic feasibility of different reaction pathways. This can provide a theoretical framework to guide experimental work on its mechanism of action.

Green Chemistry and Catalysis: The development of environmentally benign synthetic methods is a major trend in chemistry. nih.goviitpkd.ac.in Future research into the synthesis of this compound and related compounds should prioritize green chemistry principles, such as using less hazardous reagents and developing catalytic rather than stoichiometric processes.

Interdisciplinary Materials Science: An interdisciplinary approach combining organophosphorus chemistry with materials science could open new avenues. ox.ac.uk The unique arrangement of sulfur and oxygen atoms could be exploited in the design of novel ligands for metal catalysts or as monomers for specialty polymers with unique thermal or optical properties.

Broader Implications for Organophosphorus Compound Research (excluding regulatory or risk assessment contexts)

The study of a specific isomer like this compound has wider implications for the fundamental understanding of organophosphorus chemistry.

Structure-Reactivity Relationships: Investigating the distinct chemical behavior of this compound compared to its isomers (e.g., O,O,S-trimethyl phosphorothioate and O,O,O-trimethyl phosphorothioate) provides crucial data for establishing detailed structure-reactivity relationships. nih.gov Understanding how the placement of oxygen and sulfur atoms around the phosphorus center dictates its electrophilicity, hydrolytic stability, and interaction with biomolecules is of fundamental academic importance.

Advancement of Synthetic Methodologies: The challenge of selectively synthesizing one isomer over others drives innovation in synthetic organic chemistry. ox.ac.uknih.gov Research aimed at the controlled synthesis of this compound would likely contribute to the development of new phosphitylating or thiophosphorylating reagents and methodologies applicable to a wide range of other organophosphorus targets.

Expanding the Scope of Organophosphorus Chemistry: Focusing on less-common isomers expands the known chemical space and potential utility of organophosphorus compounds. iitpkd.ac.in While many organophosphorus compounds are known as pesticides or nerve agents, a deeper academic exploration of their chemistry reveals a rich and diverse field with potential for creating novel reagents, catalysts, and materials. unibo.itwikipedia.org The study of compounds like this compound contributes to this broader effort to explore the full potential of phosphorus in chemical synthesis and materials science.

Compound Index

Q & A

What analytical methods are recommended for detecting O,S,S-Trimethyl phosphorodithioate in pesticide formulations?

Level: Basic

Methodological Answer:

Gas chromatography coupled with mass spectrometry (GC-MS) is the standard method for detecting this compound, particularly as an impurity in pesticides like malathion or acephate. Key steps include:

- Sample Preparation: Extract residues using solid-phase extraction (SPE) with polar solvents (e.g., acetonitrile) to isolate the compound from matrices .

- Chromatographic Conditions: Use a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm) with a temperature gradient (e.g., 50°C to 280°C at 10°C/min) .